2-Chloro-N-(3-methylbenzyl)isonicotinamide
Description
2-Chloro-N-(3-methylbenzyl)isonicotinamide (CAS: 954217-83-5) is a nicotinamide derivative characterized by a pyridine-4-carboxamide backbone substituted with a chlorine atom at position 2 and a 3-methylbenzyl group attached to the amide nitrogen. Its molecular formula is C₁₄H₁₃ClN₂O, with a molecular weight of 260.72 g/mol. This compound is structurally significant due to its isonicotinamide core, which is known for pharmacological and agrochemical applications .
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-chloro-N-[(3-methylphenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c1-10-3-2-4-11(7-10)9-17-14(18)12-5-6-16-13(15)8-12/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
OLUYXKIOCJLAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methylbenzyl)isonicotinamide typically involves the reaction of 2-chloroisonicotinic acid with 3-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 2-Chloro-N-(3-methylbenzyl)isonicotinamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methylbenzyl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Formation of aldehydes or carboxylic acids from the oxidation of the methyl group.
Reduction Reactions: Formation of amines from the reduction of the amide group.
Scientific Research Applications
2-Chloro-N-(3-methylbenzyl)isonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methylbenzyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Nicotinamide Derivatives
Key Observations:
- Substituent Impact on Bioactivity : Chlorine atoms at the phenyl or benzyl positions (e.g., 3-chlorophenyl in ) increase herbicidal potency but may elevate toxicity. The 3-methylbenzyl group in the target compound balances lipophilicity and safety .
- Solubility Modulation : Piperidine-substituted derivatives (e.g., ) exhibit improved aqueous solubility due to protonatable amines, making them preferable for drug formulation.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- LogP and Bioavailability : Higher LogP in chlorophenyl derivatives (3.8) correlates with increased membrane penetration but may limit aqueous solubility.
- Stability : The target compound’s stability in DMSO makes it suitable for in vitro assays, whereas hygroscopic salts (e.g., ) demand stringent storage conditions.
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